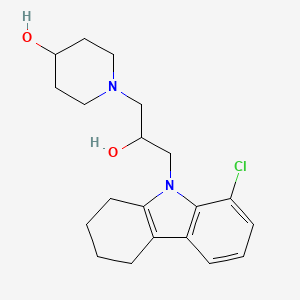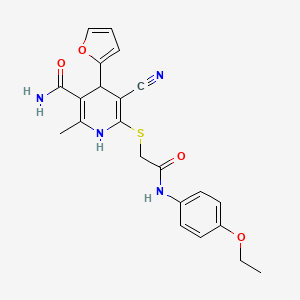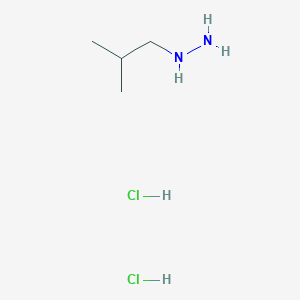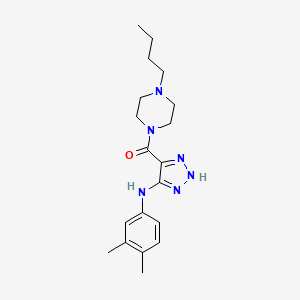![molecular formula C21H25N5O3 B2521868 8-(3-methoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-99-8](/img/structure/B2521868.png)
8-(3-methoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has an imidazo[2,1-f]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA. The molecule also has methoxy, methyl, and benzyl groups attached to it, which can influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[2,1-f]purine core suggests a bicyclic structure. The methoxy, methyl, and benzyl groups would be attached to this core .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. But based on its functional groups, it could potentially participate in reactions typical for ethers (methoxy group), alkyl groups (methyl group), and aromatic compounds (benzyl group) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the methoxy group could increase its solubility in certain solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical compound is closely related to various imidazo[2,1-f]purine-2,4-dione derivatives, which have been extensively studied for their chemical properties and potential applications. For instance, studies on mesoionic purinone analogs have revealed their ability to undergo hydrolytic ring-opening reactions, showcasing their reactivity and potential as chemical intermediates in synthesizing more complex molecules (Coburn & Taylor, 1982). Furthermore, imidazole derivatives, akin to the compound , have been synthesized to mimic structures with antimycobacterial properties, indicating their potential in developing new antimicrobial agents (Miranda & Gundersen, 2009).
Pharmacological Applications
Research into imidazo[2,1-f]purine-2,4-dione derivatives has explored their pharmacological potential, particularly in the context of neurological applications. A study on N-8-arylpiperazinylpropyl derivatives found that these compounds exhibit potent 5-HT(1A) receptor ligand properties, suggesting potential applications in treating anxiety and depression (Zagórska et al., 2009). Additionally, novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been identified as having significant affinity for serotoninergic and dopaminergic receptors, pointing to their potential as therapeutic agents for depression and anxiety (Zagórska et al., 2015).
Antiviral Activity
The imidazo[1,2-a]-s-triazine nucleosides, structurally related to the compound , have been synthesized and evaluated for their antiviral activity, demonstrating moderate efficacy against rhinoviruses at non-toxic dosage levels (Kim et al., 1978). This indicates the potential of imidazo[2,1-f]purine derivatives in contributing to the development of new antiviral agents.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(3-methoxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-6-8-16(9-7-14)13-26-19(27)17-18(23(3)21(26)28)22-20-24(10-5-11-29-4)15(2)12-25(17)20/h6-9,12H,5,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACPTLDVVDBFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CCCOC)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16614353 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate](/img/structure/B2521787.png)

![2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2521789.png)

![(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2521791.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2521794.png)

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2521798.png)
![5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-methyl-6-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2521799.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521800.png)


